cefditoren pivoxil

Description

Properties

Molecular Formula |

C25H28N6O7S3 |

|---|---|

Molecular Weight |

620.7 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/t17-,21-/m1/s1 |

InChI Key |

AFZFFLVORLEPPO-DYESRHJHSA-N |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Isomeric SMILES |

CC1=C(SC=N1)C=CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Synonyms |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Cefditoren Pivoxil: A Technical Guide

An in-depth examination of the synthetic pathways, key intermediates, and process optimization in the manufacturing of the third-generation cephalosporin, cefditoren pivoxil.

This compound, a third-generation oral cephalosporin, is a vital antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a prodrug, it is administered in its pivaloyloxymethyl ester form to enhance oral bioavailability.[2][3] Following absorption, it is rapidly hydrolyzed by esterases to its active form, cefditoren, which inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4][5] This technical guide provides a comprehensive overview of the synthetic pathways for this compound, detailing the key intermediates, experimental protocols, and quantitative data critical for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound is a multi-step process that has been refined over time to improve yield, purity, and industrial scalability. The primary strategies revolve around the construction of the core cephalosporin structure, the introduction of the characteristic side chains at the C-7 and C-3 positions, and the final esterification to the pivoxil prodrug.

Two main routes have been prominently described in the literature, primarily differing in their starting materials: one beginning with 7-aminocephalosporanic acid (7-ACA) and the other with 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE).[6] A crucial intermediate in many synthetic routes is 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), often referred to as the cefditoren mother nucleus.[1][6]

The general synthetic approach involves the following key transformations:

-

Formation of the C-3 Side Chain: A Wittig reaction is commonly employed to introduce the (Z)-2-(4-methyl-5-thiazolyl)vinyl side chain at the C-3 position of the cephem nucleus.[6][7] The stereoselectivity of this reaction is crucial for the final product's activity.

-

Acylation of the C-7 Amino Group: The 7-amino group is acylated with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. This is a critical step in defining the antibacterial spectrum of the final molecule.

-

Esterification: The final step is the esterification of the carboxylic acid at the C-4 position with iodomethyl pivalate to yield this compound.[1][8]

The following diagram illustrates a generalized synthesis pathway for this compound:

Quantitative Data from Synthetic Processes

The efficiency of the this compound synthesis is highly dependent on the reaction conditions, catalysts, and purification methods employed. The following tables summarize quantitative data reported in various patents, providing a comparative overview of different synthetic approaches.

Table 1: Yield and Purity in the Final Esterification Step

| Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |

| Cefditoren Sodium | Iodomethyl Pivalate, Tetrabutylammonium Bromide | Dichloromethane/Water, 0-25°C, 2h | 95.3% | 99.7% | [9] |

| Cefditoren Sodium | Iodomethyl Pivalate, Tetrabutylammonium Bromide | Dichloromethane/Water, 0-25°C, 2h | 95% | 99.85% | [9] |

| Cefditoren Sodium | Iodomethyl Pivalate, Tetrabutylammonium Chloride | Dichloromethane/Water, 0-25°C, 2h | 94.95% | 99.8% | [9] |

| Cefditoren | Iodomethyl Pivalate, Pyridine | N,N-dimethylformamide, -10°C, 1h | 98.75% | 99.84% | [10] |

| Cefditoren-d3 Salt | Iodomethyl Pivalate | N,N-dimethylformamide, -25°C to -20°C, 3.5h | - | - | [1] |

Table 2: Yield of Intermediate Steps

| Reaction Step | Starting Material | Product | Yield | Reference |

| Wittig Reaction Intermediate Formation | 7-ACA | Compound 4 | 89% | [7] |

| Wittig Reaction Intermediate Formation | 7-ACA | Compound 4 | 80% | [7] |

| Wittig Reaction Intermediate Formation | 7-ACA | Compound 4 | 84% | [7] |

| Dimer Formation from this compound | This compound | Dimer | 87.6% | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound, adapted from patent literature.

Protocol 1: Esterification of Cefditoren to this compound[10]

-

Reaction Setup: To a reaction flask, add cefditoren (10 mmol) and 60 mL of N,N-dimethylformamide. Stir the mixture for 30 minutes.

-

Cooling and Reagent Addition: Cool the reaction mixture to 0°C or below. Add pyridine (8.5 mmol) and then cool further to -10°C.

-

Esterification: Rapidly add iodomethyl pivalate (20 mmol) to the cooled solution. Maintain the reaction at this temperature for 1 hour.

-

Work-up and Purification: Add activated carbon and stir for 30 minutes for decolorization, followed by filtration. To the filtrate, add 5 g of anhydrous sodium sulfate, 30 mL of water, and 60 mL of ethyl acetate. Stir the mixture, allow the layers to separate, and extract the aqueous phase once more with ethyl acetate.

-

Isolation: Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to obtain an oil.

-

Crystallization: Add 10 mL of acetone and 40 mL of isopropyl ether to induce crystallization. Filter the solid and dry to obtain pure this compound.

Protocol 2: Synthesis of this compound from Cefditoren Sodium[9]

-

Reaction Setup: In a reaction vessel, add 300 mL of water and 120 mL of dichloromethane. Control the temperature between 0-25°C.

-

Addition of Reactants: Add wet cefditoren sodium to the vessel with stirring. Then, add 2 g of tetrabutylammonium bromide and 17.95 g (74.2 mmol) of iodomethyl pivalate.

-

Reaction: Stir the mixture for 2 hours.

-

Work-up and Isolation: Allow the layers to separate. Concentrate the organic phase.

-

Crystallization: Dropwise add 500 mL of water to induce crystallization, yielding the crude product of this compound.

Protocol 3: Preparation of the Cefditoren Mother Nucleus (7-ATCA) Intermediate[7]

-

Silanization: Under a nitrogen atmosphere, place 10.89 g of 3-acetoxymethyl-5-thio-7-amino-8-oxo-1-azabicyclooct-2-ene-2-carboxylic acid (7-ACA), 100 mL of acetonitrile, and 46 mmol of N,O-bis(trimethylsilyl)acetamide (BSA) in a reaction flask. Stir the reaction at room temperature for 4 hours.

-

Iodination: Add 4-6 mL of N,N-diethylaniline and 44 mmol of trimethylsilyl iodide (TMSI) dropwise, and react at 10-15°C for 1 hour.

-

Wittig Reagent Formation: Add 11.02 g of triphenylphosphine and continue the reaction for 1 hour. Then, add 7.34 g of sodium hexamethyldisilazide and stir at room temperature for 45 minutes.

-

Work-up: Separate the organic layer and wash with water, followed by a 20% w/w NaCl aqueous solution. Dry over anhydrous MgSO4 to obtain the intermediate compound.

Logical Relationships and Experimental Workflows

The synthesis of this compound involves a series of sequential reactions and purification steps. The following diagram illustrates a typical experimental workflow from the cefditoren sodium intermediate to the final purified product.

Conclusion

The synthesis of this compound is a well-established yet continuously evolving field in pharmaceutical chemistry. The choice of starting materials and the optimization of reaction conditions, particularly for the Wittig reaction and the final esterification, are critical for achieving high yields and purity. The use of phase transfer catalysts in the final step has been shown to be effective in facilitating the reaction in a biphasic system, leading to a more streamlined and industrially viable process. This guide has provided a comprehensive overview of the key synthetic pathways, intermediates, and experimental protocols, offering valuable insights for professionals in drug development and manufacturing. Further research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to this important antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. Cefditoren - Wikipedia [en.wikipedia.org]

- 3. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. CN108084212B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104513256A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN109180704B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. How to prepare this compound Dimer?_Chemicalbook [chemicalbook.com]

A Technical Guide to the Chemical Properties of Cefditoren Pivoxil for Research Professionals

Introduction

Cefditoren pivoxil is a semi-synthetic, third-generation oral cephalosporin antibiotic.[1] It is administered as a prodrug, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[2][3][4] This prodrug formulation, specifically the pivaloyloxymethyl ester, significantly enhances the oral bioavailability of the active compound.[2][5] Cefditoren exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, making it effective for treating infections such as community-acquired pneumonia and uncomplicated skin infections.[5][6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][6]

This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its stability profile, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental identity and physicochemical characteristics of this compound are crucial for its handling, formulation, and analysis.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| CAS Number | 117467-28-4 | [1] |

| Molecular Formula | C₂₅H₂₈N₆O₇S₃ | [1][7] |

| Molecular Weight | 620.73 g/mol | [8] |

| Appearance | Light yellow amorphous powder |[8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Solubility | ||

| Water | <0.1 mg/mL (practically insoluble) | [8][9][10] |

| Ethanol | 6.06 mg/mL | [8][10] |

| DMSO | ≥20.05 mg/mL | [9][11] |

| Dilute HCl | Freely soluble | [8][10] |

| pKa | 4.2 (for the active acid, cefditoren) | [12] |

| XLogP3 | 4.7 | [1][7] |

| Topological Polar Surface Area | 257 Ų | [1][7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 14 |[7] |

Stability Profile

Understanding the stability of this compound under various stress conditions is critical for developing stable formulations and accurate analytical methods. Forced degradation studies show that the molecule is sensitive to hydrolysis and oxidation but relatively stable to heat and light.[3][12][13]

Table 3: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagents and Conditions | Observation | Reference(s) |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, ambient temperature, 3 hours | Susceptible to degradation | [3][12] |

| Alkaline Hydrolysis | 0.01 N NaOH, ambient temperature, 3 hours | Susceptible to degradation | [3][12] |

| Neutral Hydrolysis | Water, ambient temperature, 3 hours | Susceptible to degradation | [3][12] |

| Oxidative Degradation | 10-30% H₂O₂, room temperature, 24 hours | Susceptible to degradation | [3] |

| Thermal Degradation | Solid state, dry heat (e.g., 60°C), 7 days | Stable | [12][13] |

| Photolytic Degradation | Solid state, UV and fluorescent light exposure | Stable |[12][13] |

Mechanism of Action

The antibacterial effect of this compound is a two-stage process involving initial activation of the prodrug followed by the disruption of bacterial cell wall synthesis.

-

Prodrug Activation : After oral administration, this compound is absorbed and rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active cefditoren molecule and pivalate.[2][14] This conversion is essential for its therapeutic effect.[2]

-

Inhibition of Peptidoglycan Synthesis : The active cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] PBPs are crucial enzymes for the final steps of peptidoglycan synthesis, which gives the bacterial cell wall its structural integrity. By inhibiting the transpeptidation process, cefditoren prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][6] A secondary effect is the loss of lipoteichoic acids from the cell wall, which triggers uncontrolled autolytic activity, further contributing to cell death.[1][7]

Key Experimental Protocols

The following sections provide detailed methodologies for assessing the chemical properties of this compound.

Protocol 1: Forced Degradation (Stability) Study

This protocol outlines a typical workflow for stress testing to identify degradation pathways and develop stability-indicating analytical methods, as recommended by ICH guidelines.[12]

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at ambient temperature for 3 hours.[3]

-

Alkaline Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 N NaOH. Incubate at ambient temperature for 3 hours.[3]

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at ambient temperature for 3 hours.[3]

-

Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Store protected from light at room temperature for 24 hours.[3]

-

Thermal Degradation: Place the solid drug powder in a glass container and expose it to dry heat at 60°C in an oven for 7 days.[12]

-

Photolytic Degradation: Spread a thin layer of the solid drug powder in a petri dish and expose it to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.[12]

-

-

Sample Processing:

-

After the specified stress period, cool the solutions to room temperature.

-

Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

-

Dissolve the heat- and light-stressed solid samples in the initial solvent.

-

Dilute all samples (stressed and unstressed controls) to a final target concentration (e.g., 100 µg/mL) with the HPLC mobile phase.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate this compound from any degradation products.[15][16]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[17]

Methodology:

-

Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the solvent of interest (e.g., purified water, ethanol). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.45 µm PVDF).

-

Analysis: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 3: pKa Determination (Spectrophotometric Method)

This method is suitable for compounds with a pH-dependent UV-Vis absorbance spectrum due to the presence of a chromophore near an ionizable group.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

Sample Preparation: Prepare a set of solutions by adding a small, constant volume of a concentrated stock solution of this compound to a larger, constant volume of each buffer solution. This ensures the final drug concentration is the same across all samples.

-

Spectrophotometric Measurement: Determine the UV-Vis absorbance spectrum for each solution. Identify an analytical wavelength where the absorbance of the ionized and non-ionized forms of the drug differs significantly. Measure the absorbance of each sample at this wavelength.

-

Data Analysis: Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by using a suitable nonlinear regression analysis. The pKa corresponds to the pH where the concentrations of the ionized and non-ionized species are equal.

References

- 1. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound HCl | TargetMol [targetmol.com]

- 5. Cefditoren - Wikipedia [en.wikipedia.org]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. apexbt.com [apexbt.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. akjournals.com [akjournals.com]

- 16. fue.edu.eg [fue.edu.eg]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Cefditoren Pivoxil: An In-depth Technical Guide on its Mechanism of Action Against Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefditoren pivoxil, a third-generation oral cephalosporin, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains exhibiting resistance to other β-lactam agents. Administered as a prodrug, it is rapidly hydrolyzed in vivo to its active form, cefditoren. The core mechanism of action lies in the inhibition of bacterial cell wall synthesis through high-affinity binding to essential Penicillin-Binding Proteins (PBPs). This guide provides a comprehensive technical overview of cefditoren's molecular interactions, its efficacy against resistant phenotypes, detailed experimental protocols for mechanism of action studies, and quantitative data to support its continued evaluation and application in drug development.

Core Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Cefditoren's primary bactericidal effect is achieved through the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] This process is initiated by the de-esterification of the prodrug this compound into the active cefditoren molecule.[1][2]

The active cefditoren then covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are membrane-associated enzymes essential for the transpeptidation and transglycosylation reactions that form the peptidoglycan layer. By acylating the serine residue in the PBP active site, cefditoren effectively inactivates these enzymes, leading to the cessation of cell wall maintenance and synthesis. This disruption of cellular integrity ultimately results in bacterial cell lysis and death.[1][3]

The following diagram illustrates the activation and primary mechanism of action of cefditoren.

Caption: Activation of the prodrug this compound and its subsequent inhibition of bacterial cell wall synthesis.

Overcoming Bacterial Resistance Mechanisms

A key attribute of cefditoren is its efficacy against bacterial strains that have developed resistance to other β-lactam antibiotics. This is primarily due to two key molecular features: high affinity for altered PBPs and stability against hydrolysis by many common β-lactamases.

High-Affinity PBP Binding

Resistance to β-lactam antibiotics often arises from mutations in the genes encoding PBPs, which reduces the binding affinity of the antibiotic. Cefditoren exhibits a high binding affinity for critical PBPs even in some resistant strains.

Notably, in Streptococcus pneumoniae, cefditoren demonstrates a strong affinity for PBP2X, a key determinant of cephalosporin resistance in this pathogen.[4] Structural studies have revealed that the C-3 side chain of cefditoren interacts with an additional hydrophobic pocket in PBP2X, contributing to its high binding affinity.

| Bacterium | PBP Target | Binding Affinity (IC50/Kd) |

| Streptococcus pneumoniae | PBP1A | Kd: 0.005 ± 0.004 µM[5] |

| PBP2X | Kd: 9.70 ± 8.24 µM[5] | |

| Haemophilus influenzae | PBP1A and PBP3A/B | IC50: 0.060 ± 0.002 µM for PBP3A/B[5] |

Stability Against β-Lactamases

Enzymatic degradation by β-lactamases is a primary mechanism of resistance to β-lactam antibiotics. Cefditoren possesses a methoxyimino group at the C-7 position of the cephem nucleus, which confers stability against hydrolysis by a variety of common β-lactamases, including TEM-1.[6][7] This stability allows cefditoren to remain intact and reach its PBP targets in the presence of these enzymes. However, it is important to note that cefditoren is not active against strains producing extended-spectrum β-lactamases (ESBLs) or AmpC enzymes.[4][8]

| β-Lactamase Type | Cefditoren Stability |

| Common plasmid-mediated (e.g., TEM-1) | Stable[6][7] |

| Extended-Spectrum β-Lactamases (ESBLs) | Not Stable[4][8] |

| AmpC β-Lactamases | Not Stable[4][8] |

The logical relationship of cefditoren's action against a β-lactamase producing bacterium is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Influence of TEM-1 β-Lactamase on the Pharmacodynamic Activity of Simulated Total versus Free-Drug Serum Concentrations of Cefditoren (400 Milligrams) versus Amoxicillin-Clavulanic Acid (2,000/125 Milligrams) against Haemophilus influenzae Strains Exhibiting an N526K Mutation in the ftsI Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spotlight on this compound in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cefditoren Pivoxil: A Technical Guide to its Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic administered as a prodrug, which is rapidly hydrolyzed by esterases to its active form, cefditoren.[1][2] This guide provides a comprehensive overview of the molecular structure, mechanism of action, structure-activity relationships, and antibacterial spectrum of this compound. It includes detailed quantitative data on its efficacy, summaries of experimental protocols for its synthesis and activity assessment, and visualizations of its chemical structure and mechanism of action to support researchers and drug development professionals.

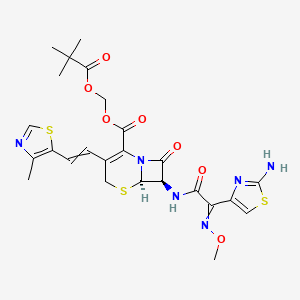

Molecular Structure

This compound, chemically known as (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl7- [(Z)-2- (2-aminothiazol-4-yl)-2-methoxyiminoaceta-mido]-3- [(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1- azabi-cyclo [4.2. 0] oct-2-ene-2-carboxylate, is a semi-synthetic cephalosporin.[3] It is administered as a pivaloyloxymethyl ester prodrug to enhance oral bioavailability.[2][4] The active form, cefditoren, possesses the core cephalosporin structure, a β-lactam ring fused to a dihydrothiazine ring.[4]

Key structural features contributing to its activity include:

-

Aminothiazole ring at the C-7 position: This moiety enhances activity against Gram-negative bacteria and provides stability against many β-lactamases.[4][5]

-

Methoxyimino group: This group, also at the C-7 position, further increases its resistance to β-lactamase hydrolysis.[4]

-

Methylthiazole group at the C-3 position: This feature is associated with enhanced activity against Gram-positive organisms.[4][5]

-

Pivoxil ester group: This group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[5] It is subsequently cleaved by esterases to release the active cefditoren.[1][2]

Caption: Chemical structure of this compound.

Mechanism of Action

The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall synthesis.[1][6] This process involves several key steps:

-

Prodrug Activation: Following oral administration, this compound is absorbed in the gastrointestinal tract and is rapidly hydrolyzed by esterases to the active metabolite, cefditoren, and pivalate.[1][7]

-

Inhibition of Peptidoglycan Synthesis: Cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs).[2][6] PBPs are essential enzymes for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1]

-

Cell Lysis: By inhibiting the transpeptidation process, cefditoren disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, ultimately causing bacterial cell death.[2][7]

Cefditoren has a high affinity for critical PBPs in key respiratory pathogens, including PBP 2X in Streptococcus pneumoniae.[4][8]

Caption: Prodrug activation and mechanism of action of Cefditoren.

Antibacterial Spectrum and Activity

This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][9] It is particularly effective against common respiratory pathogens.[10]

| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.03 - 0.06 | 0.06 - 1 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.25 - 0.5 | 0.5 - 1 |

| Haemophilus influenzae | ≤0.008 - 0.03 | 0.015 - 0.03 |

| Moraxella catarrhalis | 0.06 - 0.12 | 0.06 - 0.5 |

| Staphylococcus aureus (methicillin-susceptible) | - | 1 |

| Escherichia coli | - | 8 |

| Proteus mirabilis | - | 0.5 |

Note: MIC values are compiled from multiple sources and can vary based on testing methodology and geographical location of isolates.[10][11][12][13]

Pharmacokinetics

| Parameter | Value |

| Bioavailability | ~14% (fasting), ~16% (with low-fat meal) |

| Peak Plasma Concentration (Cmax) | 1.8 ± 0.6 µg/mL (200 mg dose, fasting) |

| Time to Peak (Tmax) | 1.5 - 3 hours |

| Plasma Protein Binding | ~88% |

| Elimination Half-life | ~1.5 hours |

| Excretion | Primarily renal |

Data compiled from multiple sources.[4][7][14]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of cefditoren sodium with iodomethyl pivalate.[15][16]

General Procedure:

-

Cefditoren sodium is dissolved in a suitable solvent system, such as a mixture of water and dichloromethane.[17]

-

A phase transfer catalyst, like tetrabutylammonium bromide, may be added.[17]

-

Iodomethyl pivalate is added to the reaction mixture, which is stirred at a controlled temperature (e.g., 0-25 °C) for a specified duration.[17]

-

Upon completion of the reaction, the organic phase containing this compound is separated.

-

The product is isolated by concentration of the organic phase followed by crystallization, for instance, by adding water.[17]

-

The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethanol.[15]

Caption: General workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing

The in vitro activity of cefditoren is determined using standardized methods such as broth microdilution or agar dilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (General Protocol):

-

A standardized inoculum of the test bacterium is prepared.

-

Serial twofold dilutions of cefditoren are prepared in a microtiter plate containing a suitable broth medium.

-

The bacterial inoculum is added to each well of the microtiter plate.

-

The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of cefditoren that completely inhibits visible growth of the bacterium.[10]

Conclusion

This compound is a potent third-generation cephalosporin with a broad spectrum of activity against key respiratory pathogens. Its molecular structure is optimized for oral bioavailability and resistance to β-lactamases. The well-established mechanism of action, involving the inhibition of bacterial cell wall synthesis, provides a strong basis for its clinical efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and infectious disease.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Cefditoren - Wikipedia [en.wikipedia.org]

- 5. This compound | Benchchem [benchchem.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KoreaMed [koreamed.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmilabs.com [jmilabs.com]

- 14. drugs.com [drugs.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. CN109180704B - Synthesis method of this compound - Google Patents [patents.google.com]

The Activation of Cefditoren Pivoxil: A Technical Guide to its Bioactivation Pathway

For Researchers, Scientists, and Drug Development Professionals

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic administered as a pivaloyloxymethyl ester prodrug.[1][2] This design enhances its oral bioavailability, allowing for effective treatment of a range of bacterial infections.[3] The clinical efficacy of this compound is entirely dependent on its conversion to the active moiety, cefditoren. This guide provides a detailed examination of the activation mechanism, associated metabolic pathways, and the experimental protocols used to elucidate this process.

Core Activation Mechanism

The bioactivation of this compound is a rapid, enzyme-mediated hydrolytic process that occurs primarily within the intestinal mucosa during absorption.[4][5][6] The prodrug itself is bacteriologically inactive and requires the cleavage of its ester bond to release the active cefditoren molecule into systemic circulation.[2][7][8]

The hydrolysis is catalyzed by endogenous esterases present in the gastrointestinal tract.[3][9] While not definitively specified for this compound in the reviewed literature, human carboxylesterase 2 (hCE2) is the predominant carboxylesterase in the human intestine and is responsible for the activation of many ester prodrugs.[10] This enzymatic action on this compound results in three products: the active antibiotic cefditoren, pivalic acid (pivalate), and formaldehyde.[11]

Metabolic Fate of Pivalic Acid and Carnitine Interaction

A significant consequence of this compound's activation is the release of pivalic acid. This byproduct is not readily metabolized further in the body. Instead, it is primarily eliminated by conjugation with L-carnitine, a vital compound for fatty acid metabolism. Pivalic acid is activated to pivaloyl-CoA, which then reacts with carnitine via the enzyme carnitine acetyltransferase. The resulting pivaloylcarnitine is a water-soluble compound that is efficiently excreted in the urine.[12]

This elimination pathway leads to a notable decrease in the body's carnitine pool, which can result in clinically significant carnitine deficiency with prolonged use.[9] This interaction is a critical consideration in the safety profile of pivalate-containing prodrugs.

Quantitative Pharmacokinetic and Metabolic Data

The activation and subsequent metabolism of this compound have been quantified through various pharmacokinetic and metabolic studies.

Table 1: Pharmacokinetic Parameters of Active Cefditoren (Post-Prodrug Administration)

| Parameter | 200 mg Dose | 400 mg Dose | Conditions | Source |

| Cmax (µg/mL) | 1.8 ± 0.6 | 2.6 to 4.6 | Fasting / Healthy Volunteers | [4][9] |

| Tmax (hours) | 1.5 - 3.0 | 1.5 - 3.0 | Fasting | [9] |

| t1/2 (hours) | ~1.5 | ~1.6 | Healthy Adults | [3] |

| Oral Bioavailability | ~14% | ~14% | Fasting | [3] |

Table 2: Impact of this compound on Carnitine Homeostasis

| Parameter | Finding | Conditions | Source |

| Plasma Carnitine | Significant decrease during treatment | Healthy subjects, 200mg or 400mg BID | |

| Urinary Excretion | Marked increase in total carnitine excretion, predominantly as pivaloylcarnitine | Healthy subjects | |

| Primary Metabolite | Pivaloylcarnitine is the major metabolite of pivalic acid | Humans | [7] |

Experimental Protocols

Characterizing the activation and metabolism of this compound involves several key experimental methodologies.

In Vitro Prodrug Activation Assay

This protocol provides a general framework for assessing the hydrolytic conversion of this compound to cefditoren using a biological matrix rich in esterases, such as intestinal microsomes.

Objective: To quantify the rate of cefditoren formation from its prodrug form in the presence of intestinal enzymes.

Materials:

-

This compound

-

Human Intestinal Microsomes (commercial source)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction quenching)

-

Internal Standard (for HPLC analysis)

-

HPLC system with UV or MS detector

Methodology:

-

Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO or methanol).

-

Reaction Mixture: In a microcentrifuge tube, pre-warm a solution of human intestinal microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Initiation: Start the reaction by adding a small volume of the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2:1 or 3:1 ratio of acetonitrile to aliquot volume) and the internal standard.

-

Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentration of cefditoren using a validated HPLC method.

-

Data Analysis: Plot the concentration of formed cefditoren against time to determine the initial rate of hydrolysis.

Quantification of Cefditoren in Plasma by HPLC

Objective: To measure the concentration of the active drug, cefditoren, in plasma samples.

-

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13]

-

Sample Preparation: Solid-phase extraction (SPE) is used to clean up the plasma sample and concentrate the analyte.[13]

-

Chromatographic Conditions (Example): [13]

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18).

-

Mobile Phase: Isocratic mixture of an acidic buffer (e.g., 0.03% trifluoroacetic acid) and acetonitrile (e.g., 81:19 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 305 nm.

-

-

Quantification: The concentration is determined by comparing the peak area of cefditoren to that of an internal standard, using a standard curve generated from samples with known concentrations.

Quantification of Pivaloylcarnitine in Plasma and Urine

Objective: To measure the concentration of the pivalic acid metabolite, pivaloylcarnitine, in biological fluids to assess the impact on carnitine homeostasis.

-

Principle: HPLC with fluorescence detection after chemical derivatization.[7]

-

Sample Preparation: [7]

-

Selective fractionation of the sample using a disposable cation-exchange column to isolate carnitine and its esters.

-

Derivatization of the carboxyl group with a fluorescent labeling reagent (e.g., 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone) to enhance detection sensitivity.

-

-

Analysis: RP-HPLC with a fluorescence detector. A column-switching device may be used to remove excess derivatizing reagent before the analytical column.[7]

-

Quantification: Based on a standard curve prepared with synthetic pivaloylcarnitine.

Conclusion

The activation of this compound is a classic example of ester prodrug design, successfully leveraging intestinal esterases to achieve oral delivery of a cephalosporin antibiotic. The mechanism is efficient but results in the formation of pivalic acid, which has a significant and predictable impact on carnitine metabolism. A thorough understanding of this activation pathway, the subsequent metabolic consequences, and the analytical methods used for their study is essential for drug development professionals involved in the design and evaluation of novel prodrug-based therapies.

References

- 1. japsonline.com [japsonline.com]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefditoren - Wikipedia [en.wikipedia.org]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Determination of pivaloylcarnitine in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. childrensmn.org [childrensmn.org]

- 9. drugs.com [drugs.com]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genetics.testcatalog.org [genetics.testcatalog.org]

- 13. Quantification of the cephalosporin antibiotic cefditoren in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Cefditoren Pivoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren. This guide provides an in-depth overview of the pharmacokinetics (PK) and metabolism of this compound in key preclinical models, including mice, rats, and dogs. The information presented herein is crucial for the interpretation of preclinical efficacy and safety data and for the translation of these findings to the clinical setting.

Pharmacokinetics

The pharmacokinetic profile of cefditoren, following the oral administration of its prodrug this compound, has been characterized in several preclinical species. The primary focus of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of the active moiety, cefditoren.

Data Presentation: Pharmacokinetic Parameters of Cefditoren in Preclinical Models

The following table summarizes the key pharmacokinetic parameters of cefditoren after oral administration of this compound in mice, rats, and dogs. It is important to note that direct comparative studies across all species are limited, and the presented data is a synthesis of available information.

| Parameter | Mouse | Rat | Dog |

| Dose (this compound) | Not Specified | 20 mg/kg | Not Specified |

| Absolute Bioavailability (%) | 55.6[1] | 20.2[1] | 9.5[1] |

Note: Specific Cmax, Tmax, AUC, and half-life data for rats and dogs from a single comparative study were not available in the public domain. The absolute bioavailability data highlights species differences in oral absorption and first-pass metabolism.

Metabolism

The metabolism of this compound is a critical step in its activation and subsequent elimination. The primary metabolic pathway is the hydrolysis of the pivoxil ester to form the active drug, cefditoren.

Metabolic Pathway of this compound

This compound is designed as a prodrug to enhance oral absorption. Following oral administration, it undergoes rapid hydrolysis by esterases, primarily in the intestinal mucosa, to yield the active cephalosporin, cefditoren, and pivalic acid. Cefditoren itself is not extensively metabolized[2].

In rats, after oral administration of this compound, trace amounts of cefditoren E- and Δ2-isomers have been detected in plasma in addition to the parent cefditoren[1]. The majority of the absorbed cefditoren is excreted unchanged[1].

Metabolic activation and subsequent fate of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical pharmacokinetic studies. While specific protocols for every study cited are not fully available, this section outlines the general methodologies employed.

General Protocol for Oral Pharmacokinetic Studies in Rodents (Rats/Mice)

This workflow outlines a typical procedure for assessing the pharmacokinetics of this compound in rodents.

References

An In-depth Technical Guide to the Chemical Stability of Cefditoren Pivoxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of cefditoren pivoxil, a third-generation oral cephalosporin. This compound is a prodrug that is rapidly hydrolyzed by intestinal esterases to its active form, cefditoren.[1][2] Understanding the stability of the prodrug is critical for formulation development, ensuring therapeutic efficacy, and maintaining patient safety. This document details the degradation pathways, summarizes quantitative stability data, and provides an overview of the experimental protocols used in stability-indicating studies.

Core Stability Profile

Forced degradation studies, conducted under the guidelines of the International Conference on Harmonisation (ICH) Q1A (R2), reveal the intrinsic stability of this compound.[3] The drug is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][3][4] Conversely, it demonstrates stability against thermal and photolytic stress.[3][4][5]

Summary of Forced Degradation Studies

The following table summarizes the degradation behavior of this compound under various stress conditions as reported in scientific literature.

| Stress Condition | Reagents and Conditions | Observation | Percentage of Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl at ambient temperature for 3 hours | Susceptible to degradation | Not explicitly quantified in all studies, but degradation is consistently reported. | [1] |

| Alkaline Hydrolysis | 0.01 N NaOH at ambient temperature for 3 hours | Susceptible to degradation | Significant degradation reported. | [1] |

| Neutral Hydrolysis | Water at ambient temperature for 3 hours | Susceptible to degradation | Degradation observed. | [1] |

| Oxidative Degradation | 10%, 15%, and 30% H₂O₂ at room temperature for 24 hours | Susceptible to degradation | 63.72% decomposition observed under certain oxidative conditions. | [1][4] |

| Thermal Degradation | Solid state exposure to dry heat | Stable | No significant degradation. | [1][3] |

| Photolytic Degradation | Solid state exposure to UV light | Stable | No significant degradation. | [1][3] |

Degradation Pathways

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the pivoxil ester group, which yields the active drug, cefditoren.[1] This conversion is a critical step for its therapeutic activity.[1] Further degradation of both this compound and cefditoren can occur under more strenuous conditions, leading to the formation of various degradation products.[3][5]

A simplified representation of the primary hydrolytic degradation is presented below:

Caption: Hydrolysis of this compound to Cefditoren.

Further fragmentation of cefditoren can occur, leading to various degradation products. The fragmentation pattern has been studied using techniques like LC-MS/TOF.[3] The characterization of these degradants is crucial for a complete understanding of the stability profile.

Experimental Protocols for Stability Testing

The methodologies employed in stability studies are essential for the accurate assessment of a drug's stability profile. The following sections detail the typical protocols for forced degradation studies of this compound.

General Workflow for Stability Testing

The general workflow for assessing the stability of this compound involves subjecting the drug to various stress conditions and then analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for stability testing of this compound.

Detailed Methodologies

Preparation of Stock Solution: A stock solution of this compound is typically prepared by dissolving the drug in methanol to a concentration of 1000 µg/ml.[3]

Hydrolytic Degradation:

-

Acidic: 1 ml of the stock solution is mixed with 1 ml of 0.1 N HCl and kept at ambient temperature for 3 hours. The sample is then neutralized with an equivalent strength of base.[1][3]

-

Alkaline: 1 ml of the stock solution is mixed with 1 ml of 0.01 N NaOH and kept at ambient temperature for 3 hours. The sample is then neutralized with an equivalent strength of acid.[1][3]

-

Neutral: 1 ml of the stock solution is mixed with 1 ml of water and kept at ambient temperature for 3 hours.[1][3]

Oxidative Degradation: 1 ml of the stock solution is treated with 1 ml of 10%, 15%, or 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.[1][3]

Thermal and Photolytic Degradation: For thermal and photolytic studies, this compound in its solid state is exposed to dry heat or UV light, respectively.[1][3]

Sample Analysis: After exposure to the stress conditions, the samples are diluted with a suitable solvent (e.g., a mixture of methanol and buffer) to a final concentration of approximately 100 µg/ml and analyzed using a stability-indicating HPLC method.[1]

Typical HPLC Method Parameters

A common approach for the analysis of cefditoren and its degradation products involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

| Parameter | Typical Conditions | Reference |

| Column | C18 column (e.g., HiQSil C18, 250×4.6 mm, 5 µ) | [1][3] |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 25 mM ammonium acetate, pH 3.5). | [1][3] |

| Detection | UV detection at a specified wavelength (e.g., 230 nm or 218 nm). | [1][3][4] |

| Flow Rate | A typical flow rate is 1.0 ml/min or 1.2 ml/min. | [1][4] |

Conclusion

The chemical stability of this compound is a critical factor in its formulation and storage. The available data indicates that this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it demonstrates stability against thermal and photolytic stress.[1][3][4] The primary degradation pathway involves the hydrolysis of the pivoxil ester to form the active drug, cefditoren.[1] For drug development professionals, these findings highlight the importance of controlling moisture and oxidative stress during the formulation and storage of this compound to ensure the stability of the prodrug and the subsequent delivery of the active cefditoren.[1] The use of validated stability-indicating analytical methods, such as HPLC, is essential for monitoring the purity and potency of this compound in pharmaceutical products.

References

Degradation Profile of Cefditoren Pivoxil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the degradation products of cefditoren pivoxil, a third-generation oral cephalosporin. Understanding the degradation pathways and the stability of this prodrug is critical for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy and safety. This document summarizes key findings on its degradation under various stress conditions, details the experimental protocols used for these assessments, and visualizes the degradation pathways.

Executive Summary

This compound is susceptible to degradation primarily under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2][3][4] The principal degradation pathway involves the hydrolysis of the pivoxil ester group, which releases the active drug, cefditoren.[5] Further degradation of both the prodrug and the active moiety can occur under more severe conditions. Advanced analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/TOF), have been instrumental in separating, identifying, and characterizing the resulting degradation products.[1][2][3][6]

Quantitative Analysis of this compound Degradation

Forced degradation studies are fundamental in identifying the potential degradation products and pathways of a drug substance. The following tables summarize the quantitative data from various studies, showcasing the percentage of this compound degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions | Percentage Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 M HCl at 80°C for 30 min | 8.54 | [7] |

| Alkaline Hydrolysis | 0.01 M NaOH at 80°C for 30 min | 31.83 | [7] |

| Oxidative Degradation | 30% H₂O₂ solution, refluxed at 80°C for 30 min | 63.72 | [7] |

| Thermal Degradation | Dry heat | Stable | [1][2][3] |

| Photolytic Degradation | UV light (200 Whm⁻²) | Stable | [1][2][3] |

| Neutral Hydrolysis | Water | Susceptible | [1][2][3] |

Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).

Key Degradation Products

Under hydrolytic stress, two primary degradation products, designated as DP-I and DP-II, have been identified.[8]

-

DP-I: This degradant is formed by the loss of the pivoxil moiety [(CH₃)₃C-CO-O-CH₂].[6]

-

DP-II: The structure of the second major degradation product has also been characterized.[8]

The fragmentation pathways of these degradation products have been elucidated using LC-MS/TOF studies.[6]

Experimental Protocols

The methodologies employed in stability-indicating assays are crucial for obtaining reliable and reproducible results. Below are detailed protocols for the key experiments cited in the literature.

Forced Degradation Studies

These studies are performed to intentionally degrade the drug substance to identify potential degradation products and to develop stability-indicating analytical methods.

-

Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water.[7]

-

Acidic Degradation: The stock solution is treated with an acid (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes). The solution is then neutralized with a base.[7]

-

Alkaline Degradation: The stock solution is treated with a base (e.g., 0.01 M NaOH) and refluxed under similar conditions as the acidic degradation. The resulting solution is then neutralized with an acid.[7]

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) and refluxed.[7]

-

Thermal Degradation: The solid drug substance is exposed to dry heat.[5]

-

Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 200 Whm⁻²).[5][8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for separating and quantifying this compound and its degradation products.[1][9][10][11]

-

Chromatographic System: A typical setup includes a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: An isocratic elution is commonly performed using a mixture of acetonitrile and water (e.g., 50:50, v/v).[7][10]

-

Detection: UV detection is carried out at a specific wavelength, such as 218 nm or 230 nm.[7][8][10]

-

Injection Volume: A standard injection volume is 20 µL.[7]

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in the study of this compound degradation.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of the stability-indicating LC-UV method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

Methodological & Application

Application Notes and Protocols: Cefditoren Pivoxil In Vivo Efficacy in Murine Lung Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of cefditoren pivoxil in murine lung infection models, with detailed experimental protocols and compiled quantitative data from key studies. The information presented is intended to guide the design and execution of similar preclinical studies for the evaluation of antimicrobial agents.

Overview of this compound Efficacy

This compound, the oral prodrug of the third-generation cephalosporin cefditoren, has demonstrated significant efficacy in murine models of bacterial lung infections. Studies have primarily focused on its activity against common respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. The bactericidal action of cefditoren is time-dependent and correlates well with pharmacokinetic/pharmacodynamic (PK/PD) indices such as the fraction of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC), the ratio of the free 24-hour area under the concentration-time curve to the MIC (fAUC24/MIC), and the ratio of the free peak plasma concentration to the MIC (fCmax/MIC).

In a murine model of pneumonia caused by S. pneumoniae, this compound treatment resulted in a significant reduction in bacterial load in the lungs.[1][2][3][4][5][6][7] The efficacy was strongly correlated with both fAUC24/MIC and fCmax/MIC.[1][4][5] Furthermore, in a mixed-infection model involving both penicillin-susceptible S. pneumoniae (PSSP) and β-lactamase negative ampicillin-resistant H. influenzae (BLNAR), this compound was effective against both pathogens.[3] This is noteworthy as amoxicillin, a common treatment, was not effective against the BLNAR strain in the same model.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal studies on the in vivo efficacy of this compound in murine lung infection models.

Table 1: Pharmacokinetic/Pharmacodynamic Parameters of Cefditoren Against S. pneumoniae in a Murine Lung Infection Model

| PK/PD Parameter | Target Value for 2 log10 Reduction in Lung Bacterial Counts | Reference |

| fAUC24/MIC | ≥ 63 | [1][4] |

| fCmax/MIC | ≥ 16 | [1][4] |

Data from Igarashi et al. (2023) using S. pneumoniae ATCC® 49619 in an immunocompromised murine model.

Table 2: Therapeutic Efficacy of this compound in a Mixed Pneumonia Model (S. pneumoniae PSSP and H. influenzae BLNAR)

| Pathogen | Drug | Effective Dose (mg/kg/day) | Outcome | Reference |

| S. pneumoniae (PSSP) | This compound | ≥ 30 | Therapeutic efficacy observed | [3] |

| S. pneumoniae (PSSP) | Amoxicillin | ≥ 7.5 | Therapeutic efficacy observed | [3] |

| H. influenzae (BLNAR) | This compound | ≥ 18.8 | Therapeutic efficacy observed | [3] |

| H. influenzae (BLNAR) | Amoxicillin | Not effective at tested doses | No therapeutic efficacy | [3] |

Data from Muto et al. (2004).

Experimental Protocols

The following are detailed protocols for establishing murine lung infection models to evaluate the in vivo efficacy of this compound.

Murine Model of Streptococcus pneumoniae Lung Infection

This protocol is based on the methodology described by Igarashi et al. (2023).

Objective: To establish a murine model of pneumonia to determine the PK/PD parameters of this compound against S. pneumoniae.

Materials:

-

Animals: Specific-pathogen-free male ICR mice, 4 weeks old.

-

Bacterial Strain: Streptococcus pneumoniae ATCC® 49619.

-

Reagents: Cyclophosphamide monohydrate, Todd-Hewitt broth, yeast extract, sterile saline.

-

Drug: this compound oral suspension.

Protocol:

-

Immunosuppression: To establish a consistent infection, mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

Bacterial Culture Preparation: S. pneumoniae is cultured overnight in Todd-Hewitt broth supplemented with 0.5% yeast extract at 37°C. The culture is then diluted in fresh, pre-warmed broth and grown to the mid-logarithmic phase. The bacterial cells are collected by centrifugation, washed, and resuspended in sterile saline to the desired concentration.

-

Induction of Lung Infection: Mice are anesthetized, and a 50 µL bacterial suspension containing approximately 1 x 10⁷ CFU of S. pneumoniae is administered intranasally.

-

Drug Administration: this compound is administered orally via a gavage needle at various doses and schedules starting 2 hours post-infection.

-

Assessment of Efficacy: At 24 hours post-treatment, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/lung).

-

Pharmacokinetic Analysis: Plasma samples are collected at various time points after drug administration to determine the concentration of cefditoren. These data are used to calculate PK/PD parameters.

Murine Model of Mixed S. pneumoniae and H. influenzae Lung Infection

This protocol is based on the methodology described by Muto et al. (2004).

Objective: To evaluate the therapeutic efficacy of this compound in a mixed bacterial pneumonia model.

Materials:

-

Animals: Specific-pathogen-free male ICR mice, 4 weeks old.

-

Bacterial Strains: Penicillin-susceptible Streptococcus pneumoniae (PSSP) and β-lactamase negative ampicillin-resistant Haemophilus influenzae (BLNAR).

-

Reagents: Brain heart infusion broth, chocolate agar, sterile saline.

-

Drug: this compound oral suspension.

Protocol:

-

Bacterial Culture Preparation: S. pneumoniae is cultured in brain heart infusion broth. H. influenzae is cultured on chocolate agar. Both are grown to achieve the desired concentration for infection.

-

Induction of Mixed Lung Infection: Mice are anesthetized, and a 50 µL mixed bacterial suspension containing both PSSP and BLNAR is administered intranasally.

-

Drug Administration: this compound is administered orally twice daily for a specified number of days, starting at a designated time post-infection.

-

Assessment of Efficacy: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on selective agar to differentiate and quantify the bacterial load of S. pneumoniae and H. influenzae.

Conclusion

The data and protocols presented herein demonstrate that this compound is an effective oral agent for the treatment of bacterial lung infections in murine models. These models are valuable tools for the preclinical assessment of antimicrobial efficacy and for determining key PK/PD parameters that can inform clinical trial design. The provided protocols offer a foundation for researchers to conduct their own in vivo studies on this compound and other antimicrobial agents.

References

- 1. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]

- 2. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of a therapy switching from amoxicillin to this compound against a mixed pneumonia model in mice - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cefditoren Pivoxil in Cell Culture-Based Infection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is an orally administered third-generation cephalosporin that exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1][2][3][4] It is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][5][6] The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][5][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture-based infection assays to evaluate its efficacy against intracellular pathogens and to assess its potential cytotoxicity to host cells.

Mechanism of Action of Cefditoren

Cefditoren, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) on the bacterial cell membrane.[5][7] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[1][5] By binding to these proteins, cefditoren disrupts the cross-linking of peptidoglycan chains, which weakens the cell wall and ultimately leads to bacterial cell death.[5]

Data Presentation: In Vitro Activity of Cefditoren

The following table summarizes the in vitro activity of cefditoren against various bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.016 | 0.03 | [9] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.125 | 0.5 | [9] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 2.0 | [9] |

| Haemophilus influenzae | ≤0.016 | ≤0.016 | [9] |

| Moraxella catarrhalis | 0.12 | 0.5 | [10] |

| Staphylococcus aureus (methicillin-susceptible) | - | 1 | [11][12] |

| Escherichia coli | - | 8 | [11] |

| Klebsiella pneumoniae | - | 32 to >128 | [11] |

Experimental Protocols

Protocol 1: Intracellular Efficacy of this compound Against Staphylococcus aureus in Macrophages

This protocol details a method to assess the intracellular bactericidal activity of this compound against Staphylococcus aureus using a macrophage cell line.

Materials:

-

Macrophage cell line (e.g., THP-1, J774)

-

Staphylococcus aureus strain (e.g., ATCC 25923)

-

This compound

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Gentamicin

-

Sterile water

-

Tryptic Soy Agar (TSA) plates

-

96-well tissue culture plates

Procedure:

-

Cell Culture: Culture macrophages in RPMI 1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Bacterial Preparation: Prepare a mid-log phase culture of S. aureus.

-

Infection of Macrophages:

-

Wash the macrophage monolayer with PBS.

-

Infect the cells with S. aureus at a multiplicity of infection (MOI) of 10 in a serum-free medium.

-

Incubate for 1-2 hours to allow for phagocytosis.

-

-

Removal of Extracellular Bacteria:

-

Aspirate the medium and wash the cells with PBS to remove non-phagocytosed bacteria.

-

Add fresh medium containing gentamicin (at a concentration sufficient to kill extracellular bacteria but not affect intracellular bacteria) and incubate for 1 hour.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Wash the cells with PBS to remove the gentamicin.

-

Add the this compound dilutions to the infected cells. Include a no-drug control.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Quantification of Intracellular Bacteria:

-

Aspirate the medium and wash the cells with PBS.

-

Lyse the macrophages with sterile, cold water.

-

Collect the lysate and perform serial dilutions.

-

Plate the dilutions on TSA plates to enumerate the intracellular colony-forming units (CFU).

-

Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay

This protocol describes how to evaluate the cytotoxicity of this compound on a mammalian cell line using the MTT assay.

Materials:

-

Mammalian cell line (e.g., HeLa, A549)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with FBS

-

PBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.

-

Drug Treatment:

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Include a vehicle control (medium with the same solvent concentration used to dissolve the drug) and a positive control for cytotoxicity.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium containing MTT.

-

Add a solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cefditoren | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sartorius.com [sartorius.com]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefditoren - Wikipedia [en.wikipedia.org]

- 7. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Intracellular Activity of Antibiotics against Staphylococcus aureus in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. benchchem.com [benchchem.com]

- 12. KoreaMed [koreamed.org]

Application Notes and Protocols: Cefditoren Pivoxil Combination Therapy with Beta-Lactamase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is an oral third-generation cephalosporin with a broad spectrum of antibacterial activity against many Gram-positive and Gram-negative pathogens.[1][2] It is the orally absorbed prodrug of cefditoren, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through high affinity for penicillin-binding proteins (PBPs).[3][4] Cefditoren is noted for its stability in the presence of various common beta-lactamases, which are enzymes produced by bacteria that inactivate many beta-lactam antibiotics.[1][2] However, the emergence of extended-spectrum beta-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases in clinically important bacteria presents a significant challenge to the efficacy of many cephalosporins.

The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a well-established strategy to overcome this resistance mechanism. The inhibitor binds to and inactivates the beta-lactamase, thereby protecting the antibiotic from hydrolysis and restoring its activity. While this compound has demonstrated efficacy against some beta-lactamase-producing organisms, its combination with potent beta-lactamase inhibitors such as clavulanic acid, sulbactam, tazobactam, and avibactam could potentially broaden its spectrum to include more resistant strains.

Objective: These application notes provide a framework for the in vitro evaluation of the synergistic potential of this compound in combination with various beta-lactamase inhibitors. Due to a lack of specific published data on these combinations, this document presents standardized protocols for key experiments, including checkerboard microdilution and time-kill assays, to enable researchers to generate this critical data.

Mechanism of Action and Rationale for Combination Therapy

Cefditoren, like other beta-lactam antibiotics, targets and acylates PBPs, which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][4] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[3] Resistance to cefditoren can arise from bacterial production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[3]

Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and can act as "suicide inhibitors." They are recognized by the beta-lactamase enzymes, but upon binding, they form a stable, inactive complex with the enzyme, effectively sequestering it and allowing the partner antibiotic to reach its PBP targets.

Mechanism of Cefditoren and Beta-Lactamase Inhibitor Action.

Data Presentation

Currently, there is a notable absence of published studies providing quantitative data on the synergistic effects of this compound combined with clavulanic acid, sulbactam, tazobactam, or avibactam against a wide range of bacterial isolates. The tables below are presented as templates for researchers to populate with their own experimental data derived from the protocols outlined in this document.

Table 1: In Vitro Activity of Cefditoren in Combination with Clavulanic Acid against Beta-Lactamase-Producing Escherichia coli

| Isolate ID | Beta-Lactamase Profile | Cefditoren MIC (µg/mL) | Clavulanic Acid MIC (µg/mL) | Cefditoren MIC in Combination (µg/mL) | Clavulanic Acid MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Example 1 | ESBL (CTX-M-15) | Data | Data | Data | Data | Data | Data |